molecular formula C7H14FN3O B13334385 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide

2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide

Cat. No.: B13334385
M. Wt: 175.20 g/mol
InChI Key: ZWCRHWMLIJZMRR-UHFFFAOYSA-N
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Description

2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide is a compound that features a piperidine ring substituted with a fluorine atom at the 3-position and an N-hydroxyacetimidamide group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using fluorinating agents under controlled conditions.

    N-Hydroxyacetimidamide Group Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoropiperidin-1-yl)-N-hydroxyacetimidamide is unique due to the combination of the fluorinated piperidine ring and the N-hydroxyacetimidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C7H14FN3O

Molecular Weight

175.20 g/mol

IUPAC Name

2-(3-fluoropiperidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H14FN3O/c8-6-2-1-3-11(4-6)5-7(9)10-12/h6,12H,1-5H2,(H2,9,10)

InChI Key

ZWCRHWMLIJZMRR-UHFFFAOYSA-N

Isomeric SMILES

C1CC(CN(C1)C/C(=N/O)/N)F

Canonical SMILES

C1CC(CN(C1)CC(=NO)N)F

Origin of Product

United States

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